N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Overview
Description
“N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methodologies . A common method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Electronic Effects in Noncovalent Heterodimetallic Podates
- Study : "Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates" (Edder et al., 2000)
- Application : This research investigates the electronic effects of electron-withdrawing sulfonamide groups in the formation of noncovalent heterodimetallic podates, contributing to the understanding of electronic structures in magnetic and optical applications.
Synthesis of Fluorinated Compounds
- Study : "Divergent chemical synthesis of prolines bearing fluorinated one-carbon units at the 4-position via nucleophilic 5-endo-trig cyclizations" (Nadano et al., 2006)
- Application : The study focuses on the synthesis of fluorinated compounds, demonstrating the utility of sulfonamides in creating complex molecular structures, which are significant in medicinal chemistry and drug design.
Antiproliferative Agents in Cancer Research
- Study : "Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents" (Bashandy et al., 2014)
- Application : This research presents the synthesis of sulfonamide derivatives and their potential as antiproliferative agents against cancer cell lines, highlighting the therapeutic applications of these compounds.
Development of Fluorinated Polyamides
- Study : "Synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties" (Liu et al., 2013)
- Application : The study discusses the creation of novel fluorinated polyamides using sulfonamide compounds, contributing to advancements in materials science, particularly in the development of new polymers with unique properties.
Crystal Structure of Sulfonamide Derivatives
- Study : "Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides" (Kosutić Hulita et al., 2005)
- Application : This research provides insights into the crystal structures of sulfonamide derivatives, important for understanding molecular interactions and designing drugs and materials.
Novel Chromeno[2,3-b]pyridine Derivative
- Study : "2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile" (Ryzhkova et al., 2023)
- Application : This study explores the synthesis of a chromeno[2,3-b]pyridine derivative, contributing to the field of organic synthesis and potential pharmaceutical applications.
Future Directions
Mechanism of Action
Target of Action
Sulfonamide drugs are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is crucial for the production of folate .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound might inhibit the synthesis of folic acid in bacteria by competing with paba, thereby inhibiting bacterial growth .
Biochemical Pathways
As a potential sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that this compound might inhibit bacterial growth by interfering with folic acid synthesis .
Properties
IUPAC Name |
N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-5-6(16(14,15)12-2)3-4-7(13-5)8(9,10)11/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUHBHPDGNWCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.